5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with an acetyl group at the 5-position and a chlorine atom at the 4-position. This compound is notable for its versatility and unique structure, making it valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with enzymes such as Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway . This interaction inhibits the activity of JAK enzymes, thereby interfering with the signal transduction processes that are crucial for cell division and immune responses. Additionally, this compound has shown potential in modulating the activity of other proteins and biomolecules involved in inflammatory and cancer-related pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways such as the JAK-STAT pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as JAK, and inhibits their catalytic activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signal transduction cascade. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity to normal cells and tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it can interact with target enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The acetyl group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is employed in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell division, apoptosis, and inflammation . This makes it a valuable tool in the development of targeted therapies for diseases like cancer and autoimmune disorders.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound shares the same core structure but lacks the acetyl group, making it less versatile in certain applications.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine:
Uniqueness
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOFBMPFLUKIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732752 | |
Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-59-2 | |
Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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